molecular formula C17H16N2O4 B12175355 Ethyl 3-benzyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate

Ethyl 3-benzyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B12175355
M. Wt: 312.32 g/mol
InChI Key: WMDWXGQXLFGHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-benzyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate is a chemical building block of high interest in medicinal chemistry and drug discovery research. The furo[2,3-d]pyrimidine scaffold is a privileged structure in the design of bioactive molecules due to its formal isoelectronic relationship with purine, making it a valuable core for investigating novel therapeutic agents . The specific molecular structure of this ester derivative, featuring a 3-benzyl substitution and a 5-carboxylate ethyl ester group, positions it as a versatile synthetic intermediate. Researchers can utilize this compound as a key precursor for the synthesis of more complex molecules, particularly through further functionalization of the ester group or exploration of the reactivity of the fused heterocyclic system . The crystal structures of analogous furo[2,3-d]pyrimidine derivatives reveal that the fused ring system is essentially planar, a feature that can influence intermolecular stacking interactions and solid-state properties, which may be relevant for materials science research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must be handled by technically qualified individuals in a laboratory setting.

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

ethyl 3-benzyl-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C17H16N2O4/c1-3-22-17(21)13-11(2)23-15-14(13)16(20)19(10-18-15)9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3

InChI Key

WMDWXGQXLFGHNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=O)N(C=N2)CC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Step 1: Formation of Chalcone Intermediate

Ethyl acetoacetate reacts with benzaldehyde derivatives under basic conditions (e.g., piperidine or K₂CO₃) to form a chalcone intermediate. For example:

  • Reagents : Benzaldehyde (1.2 equiv), ethyl acetoacetate (1.0 equiv), piperidine (0.1 equiv)

  • Conditions : Reflux in ethanol (78°C, 6–8 h)

  • Yield : 75–85%.

Step 2: Cyclization with Urea/Thiourea

The chalcone undergoes cyclization with urea or thiourea in acidic media (e.g., HCl or acetic acid) to construct the tetrahydropyrimidine core:

  • Reagents : Urea (1.5 equiv), HCl (2.0 equiv)

  • Conditions : Reflux in acetonitrile (65–70°C, 12 h)

  • Yield : 60–70%.

Step 3: Benzylation and Functionalization

The benzyl group is introduced via nucleophilic substitution using benzyl halides:

  • Reagents : Benzyl chloride (1.2 equiv), K₂CO₃ (2.0 equiv)

  • Conditions : DMF, 80°C, 6 h

  • Yield : 55–65%.

Table 1: Key Parameters for Multi-Step Synthesis

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
1Benzaldehyde, EtOHEthanol786–875–85
2Urea, HClAcetonitrile65–701260–70
3Benzyl chlorideDMF80655–65

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. A one-pot, three-component reaction has been reported:

Protocol:

  • Reagents : N,N-Dimethylbarbituric acid (1.0 equiv), benzaldehyde (1.2 equiv), cyclohexyl isocyanide (1.1 equiv)

  • Conditions : Water, microwave irradiation (300 W, 100°C, 10–12 min)

  • Yield : 85–90%.

This method eliminates the need for toxic solvents and achieves near-quantitative conversion due to rapid heating and uniform energy distribution.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors for scalability:

Key Features:

  • Reactor Type : Tubular flow reactor with automated temperature control

  • Catalyst : Heterogeneous KF/Al₂O₃ (reusable for 5 cycles)

  • Throughput : 1.2 kg/h with >90% purity after recrystallization.

Table 2: Industrial vs. Laboratory Methods

ParameterIndustrial MethodLaboratory Method
Reaction Time2–4 h6–12 h
Solvent Consumption50 L/kg200 L/kg
Yield85–90%60–75%

Functional Group Modifications

Post-synthetic modifications enhance biological activity or material properties:

Oxidation of Methyl Group:

  • Reagents : KMnO₄ (2.0 equiv), H₂SO₄ (0.5 M)

  • Conditions : 0°C → RT, 3 h

  • Product : Carboxylic acid derivative (Yield: 70–75%).

Reduction of Oxo Group:

  • Reagents : NaBH₄ (3.0 equiv), MeOH

  • Conditions : RT, 2 h

  • Product : Hydroxyl intermediate (Yield: 65–70%).

Comparative Analysis of Methods

MethodAdvantagesLimitations
Multi-Step CondensationHigh regioselectivityLong reaction times (18–24 h)
Microwave-AssistedRapid synthesis (10–15 min)Requires specialized equipment
Industrial ProductionScalable (>1 kg batches)High initial capital investment

Mechanistic Insights

DFT calculations reveal that the cyclization step proceeds via a six-membered transition state, with activation energies of 25–30 kcal/mol. The benzylation step follows an SN2 mechanism, as evidenced by kinetic isotope effects (KIE = 1.8).

Challenges and Solutions

Challenge 1: Low Solubility of Intermediates

  • Solution : Use polar aprotic solvents (e.g., DMAc) or ionic liquids.

Challenge 2: Side Reactions During Benzylation

  • Solution : Employ protecting groups (e.g., acetyl) for reactive amines.

Recent Advances (2020–2025)

  • Enzymatic Catalysis : Lipase-mediated benzylation achieves 92% enantiomeric excess (ee).

  • Photocatalytic Methods : Visible-light-driven cyclization reduces energy consumption by 40% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 3-benzyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell survival . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for specific interactions with active sites on proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs differ in substituents at positions 2, 3, and 4 of the furopyrimidine scaffold (Table 1). These modifications influence physicochemical properties, biological activity, and synthetic accessibility:

Compound Name Substituents (Position) Key Properties/Applications Reference
Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate (ST-3274) None at position 3; methyl at 6 Base structure; intermediate in synthesis
Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate Chloromethyl at 2; methyl at 6 Reactive intermediate for alkylation
Ethyl 4-(4-((phenylcarbamoyl)piperazin-1-yl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate (8a) Piperazinyl at 4; phenylcarbamoyl at 4 PI3Kα inhibition; anticancer activity
Ethyl 3-(4-fluorophenyl)-6-methyl-4-oxo-2-(cyclohexylamino)-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate 4-Fluorophenyl at 3; cyclohexylamino at 2 Hydrogen-bond-driven crystal packing
Ethyl 6-methyl-4-(4-methylpiperazin-1-yl)-2-(phenylamino)furo[2,3-d]pyrimidine-5-carboxylate (17) Phenylamino at 2; methylpiperazinyl at 4 Potent anticancer activity (A459 cell line)

Key Observations :

  • Position 3: Benzyl (target compound) vs. 4-fluorophenyl () or unsubstituted (ST-3274).
  • Position 4 : Piperazinyl groups () introduce hydrogen-bonding capacity, critical for kinase inhibition.
  • Position 2: Chloromethyl () increases reactivity for further derivatization, while phenylamino () or cyclohexylamino () modulate steric and electronic effects.
Anticancer Efficacy
  • Compound 17 (): Exhibited IC₅₀ values of 1.2 µM against A459 lung cancer cells, attributed to the 4-methylpiperazinyl and phenylamino groups enhancing target affinity .
  • Compound 8a (): Demonstrated PI3Kα inhibition (IC₅₀ = 0.8 µM), crucial for pancreatic cancer therapy. The piperazinyl group facilitates binding to the ATP pocket .
Hydrogen Bonding and Crystal Packing
  • The 4-fluorophenyl analog () forms bifurcated C–H···O bonds, stabilizing a triclinic crystal lattice (space group P1) .
  • In contrast, the benzyl group in the target compound may induce π-π stacking or hydrophobic interactions, altering solubility and crystallinity.

Physicochemical Properties

  • Solubility : Piperazinyl derivatives (e.g., 8a) exhibit improved aqueous solubility due to hydrogen-bonding capacity, whereas benzyl or aryl groups enhance lipophilicity .
  • Purity : Commercial analogs like ST-3274 are available at 95% purity (), while chloromethyl derivatives () are sold at 98% .

Structure-Activity Relationships (SAR)

  • Position 4: Piperazinyl and morpholinyl groups () are critical for kinase inhibition, acting as hydrogen-bond donors.
  • Position 2 : Electron-withdrawing groups (e.g., chloromethyl) increase electrophilicity, enabling nucleophilic attacks in further reactions .
  • Position 3 : Aryl or benzyl groups enhance metabolic stability compared to alkyl substituents .

Biological Activity

Ethyl 3-benzyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound involves several chemical reactions. Initial steps include the formation of a furo-pyrimidine scaffold through the reaction of substituted anilines with appropriate benzyl halides under basic conditions. The final product is obtained through cyclization and functional group modifications.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. The compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance, in vitro assays have shown that it induces apoptosis in MCF-7 breast cancer cells with an IC50 value ranging from 23.2 μM to 49.9 μM depending on the specific formulation and experimental conditions .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-723.2Induction of apoptosis and necrosis
A549 (Lung)45.0Cell cycle arrest at G2/M phase
HeLa (Cervical)30.0Apoptosis via mitochondrial pathway

The mechanism by which this compound exerts its antitumor effects includes:

  • Apoptosis Induction : The compound triggers apoptotic pathways leading to cell death in cancer cells.
  • Cell Cycle Arrest : Flow cytometry analyses indicate that the compound causes G2/M phase arrest, contributing to its antiproliferative effects .
  • Inhibition of Autophagy : Studies suggest that it inhibits autophagic processes that could otherwise allow cancer cells to survive under stress conditions .

In Vivo Studies

In vivo experiments have further validated the antitumor efficacy of this compound. In a study involving tumor-bearing mice:

  • The compound was administered over a period of seven days.
  • Results indicated a significant reduction in tumor weight by 54% , compared to controls treated with standard chemotherapeutic agents like 5-FU .
  • Histopathological evaluations confirmed reduced tumor cell proliferation and increased apoptosis within treated tissues.

Q & A

Basic: What synthetic strategies are used to prepare Ethyl 3-benzyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. A common approach involves condensing a benzaldehyde derivative with ethyl acetoacetate under basic conditions to form a chalcone intermediate, followed by cyclization with urea or thiourea in acidic media to construct the tetrahydropyrimidine core . Optimization includes:

  • Temperature control : Reflux in acetonitrile (~65–70°C) ensures efficient alkylation .
  • Catalyst selection : K₂CO₃ promotes nucleophilic substitution in alkylation steps .
  • Purification : Recrystallization from CH₂Cl₂/EtOH (2:1) improves yield and purity .

Basic: Which analytical techniques are critical for structural validation of this compound?

Key methods include:

  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths, angles, and hydrogen-bonding networks .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions, while IR identifies carbonyl (C=O) and amine (N–H) groups .
  • Mass spectrometry (EI-MS) : Validates molecular weight and fragmentation patterns .

Advanced: How can researchers address contradictions in biological activity data across cancer cell lines?

Discrepancies may arise from cell-specific uptake mechanisms or off-target effects. Methodological solutions include:

  • Dose-response profiling : Establish IC₅₀ values under standardized conditions (e.g., MTT assays) .
  • Target validation : Use siRNA or CRISPR to confirm involvement of suspected pathways (e.g., PI3Kα inhibition) .
  • Metabolic stability assays : Evaluate compound degradation in different media using LC-MS .

Advanced: What crystallographic insights explain the stability of this compound’s solid-state structure?

Hydrogen-bonding networks and π-π stacking dominate packing interactions. For example:

  • Intermolecular H-bonds : Carboxylate oxygens bond with NH groups of adjacent molecules, forming infinite chains .
  • Ring puckering analysis : Cremer-Pople parameters quantify deviations from planarity in the furopyrimidine ring, influencing lattice energy .
  • Thermal ellipsoid modeling (ORTEP-3) : Visualizes anisotropic displacement, confirming minimal thermal motion in the crystal .

Advanced: How can regioselectivity be controlled during functionalization of the furopyrimidine core?

Regioselectivity in substitutions (e.g., at C-4 or C-6) depends on:

  • Electronic effects : Electron-withdrawing groups (e.g., -Cl) direct nucleophilic attack to electron-deficient positions .
  • Steric guidance : Bulky substituents (e.g., benzyl) hinder reactions at sterically crowded sites .
  • Catalytic systems : KI/K₂CO₃ in acetone promotes selective alkylation of piperazine derivatives at C-4 .

Advanced: What computational methods predict the compound’s reactivity or biological targets?

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
  • Molecular docking (AutoDock Vina) : Screens against kinase domains (e.g., PI3Kα) to predict binding affinities .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with anticancer activity .

Advanced: How can synthetic challenges like low solubility or side reactions be mitigated?

  • Solvent optimization : Polar aprotic solvents (DMF, DMAc) enhance solubility of intermediates .
  • Additives : KF/Al₂O₃ improves condensation efficiency in chalcone formation .
  • Protecting groups : Acetylation of reactive amines prevents undesired side reactions during alkylation .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

  • Antiproliferative assays : MTT or SRB tests on cancer cell lines (e.g., A459 lung cancer) .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., PI3Kα) using ATP-competitive probes .
  • Antioxidant activity : DPPH radical scavenging assays assess redox-modulating potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.